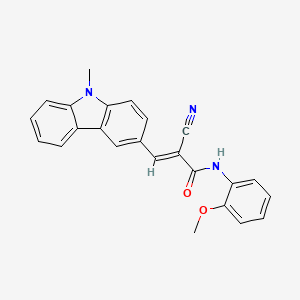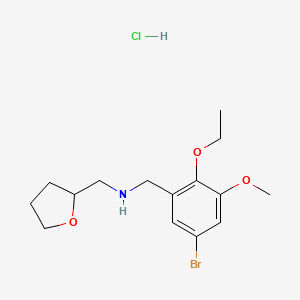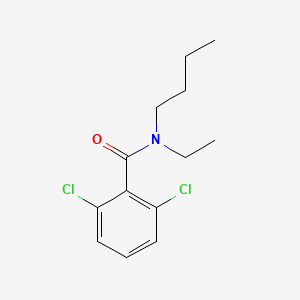
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-thienyl)ethanone
Übersicht
Beschreibung
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-thienyl)ethanone, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the laboratory, including staining biological tissues and as an indicator in chemical reactions. However, MB has also been found to have potential therapeutic applications in the treatment of various diseases, including neurodegenerative disorders and cancer.
Wissenschaftliche Forschungsanwendungen
MB has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in various neurodegenerative disorders such as Alzheimer's and Parkinson's disease. MB has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, MB has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Wirkmechanismus
The mechanism of action of MB is not fully understood, but it is believed to involve the inhibition of mitochondrial dysfunction and oxidative stress. MB has also been shown to interact with proteins involved in cell signaling pathways, leading to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
MB has been shown to increase mitochondrial respiration and ATP production, leading to improved cellular energy metabolism. It also has antioxidant properties, which can protect cells from oxidative damage. MB has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. In cancer cells, MB has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MB is a relatively cheap and easily accessible compound, making it a useful tool for laboratory experiments. However, MB has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MB can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MB. One area of interest is the use of MB in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, MB has shown promise as a photosensitizer in photodynamic therapy for the treatment of cancer. Further research is needed to fully understand the mechanism of action of MB and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS2/c1-15-10-5-2-3-6-12(10)18-14(15)9-11(16)13-7-4-8-17-13/h2-9H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZNSQGQKVUPF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)-1H-indole-3-carboxylate](/img/structure/B4697567.png)
![N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4697570.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4697574.png)

![2-{[(2-cyclohexylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4697579.png)
![4-chloro-N-[2-(4-chloro-3-nitrophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4697597.png)

![ethyl 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4697622.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4697639.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B4697653.png)
![1-[(4-chloro-3-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4697660.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4697664.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4697678.png)